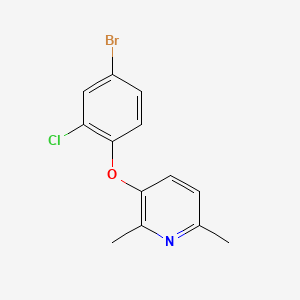
3-(4-Bromo-2-chlorophenoxy)-2,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2-chlorophenoxy)-2,6-dimethylpyridine is a chemical compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and chlorine atoms attached to a phenoxy group, which is further connected to a dimethylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-chlorophenoxy)-2,6-dimethylpyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-chlorophenoxy)-2,6-dimethylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
3-(4-Bromo-2-chlorophenoxy)-2,6-dimethylpyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-chlorophenoxy)-2,6-dimethylpyridine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-2-chlorophenoxy)butanoic acid
- 4-[3-(4-Bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
Uniqueness
3-(4-Bromo-2-chlorophenoxy)-2,6-dimethylpyridine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H11BrClNO |
|---|---|
Molecular Weight |
312.59 g/mol |
IUPAC Name |
3-(4-bromo-2-chlorophenoxy)-2,6-dimethylpyridine |
InChI |
InChI=1S/C13H11BrClNO/c1-8-3-5-12(9(2)16-8)17-13-6-4-10(14)7-11(13)15/h3-7H,1-2H3 |
InChI Key |
ASHYONVWXAWOLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OC2=C(C=C(C=C2)Br)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


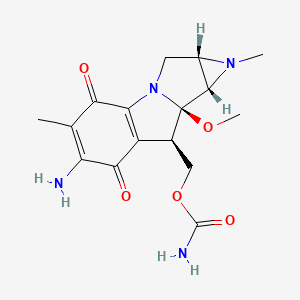

![(2S,6S)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid](/img/structure/B13895431.png)
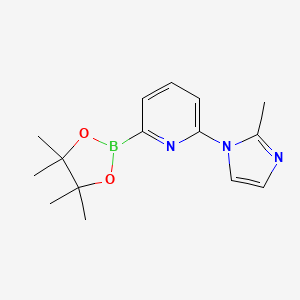
![2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine](/img/structure/B13895449.png)
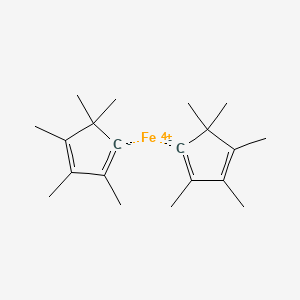
![(1R)-spiro[indane-2,4'-piperidine]-1-amine;dihydrochloride](/img/structure/B13895457.png)
![Tert-butyl 3-benzyl-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13895459.png)
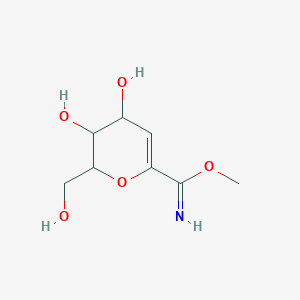
![Tert-butyl 4-[(3-bromo-5-methyl-2-pyridyl)methyl]-4-cyano-piperidine-1-carboxylate](/img/structure/B13895471.png)
![2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B13895484.png)
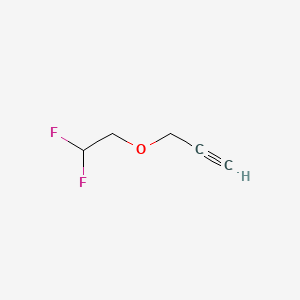
![7-Chloro-5-methoxyimidazo[1,2-A]pyridine](/img/structure/B13895497.png)

